molecular formula C110H205N3O39P2 B8234834 Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

Cat. No.: B8234834
M. Wt: 2255.7 g/mol
InChI Key: LQKZRFADNCODFM-UIHQQFNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) is a complex molecule that plays a crucial role in the structure of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. This compound is significant in the field of microbiology and biochemistry due to its involvement in bacterial endotoxin activity, which can trigger strong immune responses in humans and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) typically involves the chemical modification of lipid A, a component of LPS. The process includes the incorporation of 3-deoxy-D-manno-octulosonic acid (Kdo) residues into the lipid A structure. This is achieved through glycosylation reactions, where Kdo donors are reacted with lipid A under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of ketones or aldehydes, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) involves its interaction with the immune system. The compound binds to toll-like receptor 4 (TLR4) on the surface of immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This response is part of the body’s defense mechanism against bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) is unique due to the specific incorporation of Kdo residues into the lipid A structure, which enhances its ability to interact with the immune system and trigger a strong response. This makes it a valuable tool for studying bacterial endotoxin activity and developing related therapeutics .

Properties

IUPAC Name

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H202N2O39P2.H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZRFADNCODFM-UIHQQFNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H205N3O39P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2255.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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